Cas no 2168743-30-2 (2-3-(trifluoromethyl)-1H-pyrazol-5-ylpropan-2-amine)

2-3-(trifluoromethyl)-1H-pyrazol-5-ylpropan-2-amine structure
2168743-30-2 structure
商品名:2-3-(trifluoromethyl)-1H-pyrazol-5-ylpropan-2-amine
CAS番号:2168743-30-2
MF:C7H10F3N3
メガワット:193.16961145401
CID:6350532
PubChem ID:83847291

2-3-(trifluoromethyl)-1H-pyrazol-5-ylpropan-2-amine 化学的及び物理的性質

名前と識別子

    • 2-3-(trifluoromethyl)-1H-pyrazol-5-ylpropan-2-amine
    • 2168743-30-2
    • EN300-1937142
    • 2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-amine
    • インチ: 1S/C7H10F3N3/c1-6(2,11)4-3-5(13-12-4)7(8,9)10/h3H,11H2,1-2H3,(H,12,13)
    • InChIKey: IMFQZPWWQNZFNT-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=CC(C(C)(C)N)=NN1)(F)F

計算された属性

  • せいみつぶんしりょう: 193.08268182g/mol
  • どういたいしつりょう: 193.08268182g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 190
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.6

2-3-(trifluoromethyl)-1H-pyrazol-5-ylpropan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1937142-0.1g
2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-amine
2168743-30-2
0.1g
$1484.0 2023-09-17
Enamine
EN300-1937142-10g
2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-amine
2168743-30-2
10g
$7250.0 2023-09-17
Enamine
EN300-1937142-0.25g
2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-amine
2168743-30-2
0.25g
$1551.0 2023-09-17
Enamine
EN300-1937142-0.5g
2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-amine
2168743-30-2
0.5g
$1619.0 2023-09-17
Enamine
EN300-1937142-1.0g
2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-amine
2168743-30-2
1g
$1686.0 2023-06-01
Enamine
EN300-1937142-2.5g
2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-amine
2168743-30-2
2.5g
$3304.0 2023-09-17
Enamine
EN300-1937142-5.0g
2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-amine
2168743-30-2
5g
$4890.0 2023-06-01
Enamine
EN300-1937142-10.0g
2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-amine
2168743-30-2
10g
$7250.0 2023-06-01
Enamine
EN300-1937142-0.05g
2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-amine
2168743-30-2
0.05g
$1417.0 2023-09-17
Enamine
EN300-1937142-1g
2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-amine
2168743-30-2
1g
$1686.0 2023-09-17

2-3-(trifluoromethyl)-1H-pyrazol-5-ylpropan-2-amine 関連文献

2-3-(trifluoromethyl)-1H-pyrazol-5-ylpropan-2-amineに関する追加情報

Introduction to 2-3-(trifluoromethyl)-1H-pyrazol-5-ylpropan-2-amine (CAS No. 2168743-30-2)

2-3-(trifluoromethyl)-1H-pyrazol-5-ylpropan-2-amine (CAS No. 2168743-30-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties. The presence of the trifluoromethyl group and the amine functionality in the structure confers additional stability and reactivity, making it a promising candidate for drug development.

The chemical structure of 2-3-(trifluoromethyl)-1H-pyrazol-5-ylpropan-2-amine is characterized by a pyrazole ring substituted with a trifluoromethyl group at the 3-position and an amino group at the 2-position of a propyl chain. This arrangement provides a balance between lipophilicity and hydrophilicity, which is crucial for optimizing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The trifluoromethyl group, in particular, is known to enhance metabolic stability and improve the overall drug-like properties of the molecule.

Recent studies have explored the potential therapeutic applications of 2-3-(trifluoromethyl)-1H-pyrazol-5-ylpropan-2-amine. One notable area of research is its anti-inflammatory activity. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 2-3-(trifluoromethyl)-1H-pyrazol-5-ylpropan-2-amine has also been investigated for its anticonvulsant activity. Preclinical studies in animal models have demonstrated that this compound can significantly reduce seizure frequency and duration in models of epilepsy. The mechanism of action appears to involve modulation of GABAergic neurotransmission, which is a key pathway in seizure control.

The anticancer potential of 2-3-(trifluoromethyl)-1H-pyrazol-5-ylpropan-2-amine has also been explored. In vitro studies using various cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation through multiple mechanisms, including disruption of mitochondrial function and activation of caspase pathways. These findings suggest that it may have therapeutic potential in the treatment of various cancers.

The pharmacokinetic profile of 2-3-(trifluoromethyl)-1H-pyrazol-5-ylpropan-2-amine has been studied to evaluate its suitability for clinical development. In animal models, this compound exhibits good oral bioavailability and a favorable distribution profile. It is rapidly absorbed from the gastrointestinal tract and distributed to various tissues, with a particular affinity for brain tissue. The half-life is moderate, allowing for once-daily dosing regimens in clinical settings.

Toxicity studies have also been conducted to assess the safety profile of 2-3-(trifluoromethyl)-1H-pyrazol-5-ylpropan-2-amine. These studies have shown that it is well-tolerated at therapeutic doses with no significant adverse effects observed in preclinical models. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.

In conclusion, 2-3-(trifluoromethyl)-1H-pyrazol-5-ylpropan-2-amine (CAS No. 2168743-30-2) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features make it an attractive candidate for further development in areas such as anti-inflammatory therapy, anticonvulsant treatment, and cancer therapy. Ongoing research continues to explore its full potential, and future clinical trials will provide valuable insights into its efficacy and safety profile.

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm